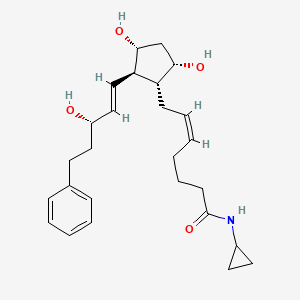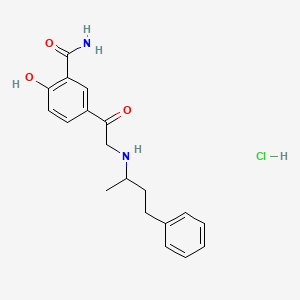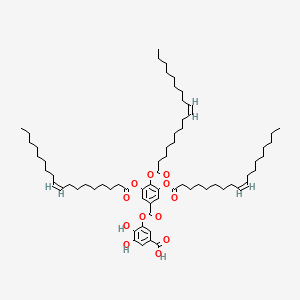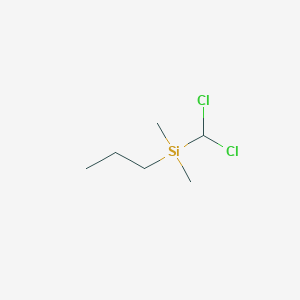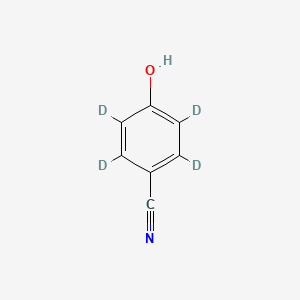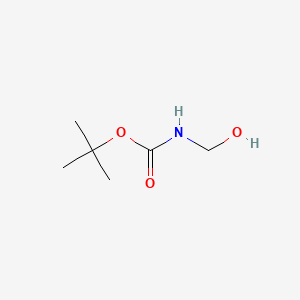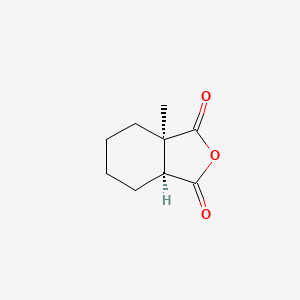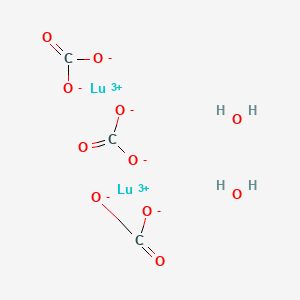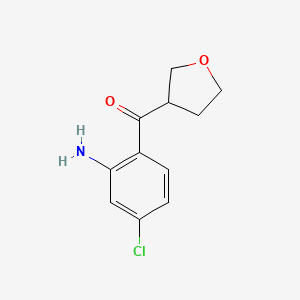
(2-Amino-4-chlorophenyl)-(oxolan-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-chlorophenyl)-(oxolan-3-yl)methanone, commonly referred to as ACOM, is a synthetic compound used in a variety of scientific research applications. It is a versatile compound that has been used in a wide range of studies, including biochemistry, physiology, and drug development. ACOM has been found to have a number of unique properties, including a low toxicity profile, a high solubility in water, and a relatively low melting point.
Applications De Recherche Scientifique
Gastrointestinal Methionine Shuttle
Research on methionine, an essential amino acid with functions in protein synthesis, transmethylation reactions, and as a component of antioxidant systems, highlights the importance of amino acids in health and disease. The study by Mastrototaro et al. (2016) discusses the transport proteins relevant for methionine absorption in the gastrointestinal tract, reflecting the complexity of amino acid transport and its implications for health (Mastrototaro et al., 2016).
Environmental Impact of Chlorophenols
Krijgsheld & Gen (1986) assessed the environmental consequences of chlorophenols, highlighting their moderate toxicity to aquatic life and potential for bioaccumulation. This study underscores the environmental considerations necessary when dealing with chlorinated compounds (Krijgsheld & Gen, 1986).
Methanotrophs and Biotechnological Applications
The study by Strong, Xie, & Clarke (2015) on methanotrophs, bacteria that use methane as their sole carbon source, showcases the potential of microbial systems to generate value-added products from simple carbon sources. This research could provide insight into the biotechnological applications of microbial metabolism for compounds with specific functionalities (Strong, Xie, & Clarke, 2015).
Spin Label Amino Acids in Peptide Studies
Schreier et al. (2012) reviewed the use of the spin label amino acid TOAC in peptide studies, highlighting its utility in analyzing peptide secondary structure and dynamics. This demonstrates the relevance of specific amino acids in advanced biochemical and biophysical research (Schreier et al., 2012).
Propriétés
IUPAC Name |
(2-amino-4-chlorophenyl)-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-8-1-2-9(10(13)5-8)11(14)7-3-4-15-6-7/h1-2,5,7H,3-4,6,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMASCOGUDXJOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)C2=C(C=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-4-chlorophenyl)-(oxolan-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

